molecular formula C18H16N2O2S B11541461 (2E,5E)-5-(4-Methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-5-(4-Methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11541461
M. Wt: 324.4 g/mol
InChI Key: VDUQRYWGXKAQTC-LFIBNONCSA-N
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Description

The compound (2E,5E)-5-(4-Methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with a methoxybenzylidene and a methylphenyl imino group, contributing to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-(4-Methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of thiourea with α-haloketones under basic conditions.

    Condensation Reaction: The thiazolidinone core is then subjected to a condensation reaction with 4-methoxybenzaldehyde and 3-methylphenylamine. This step involves the formation of imine and benzylidene linkages, typically under reflux conditions in the presence of an acid catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene and imino groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the imino group results in the corresponding amine.

    Substitution: Substitution reactions yield various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-5-(4-Methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results as a potential antimicrobial agent.

Medicine

In medicine, the compound is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further drug development.

Industry

Industrially, the compound’s derivatives are investigated for their use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2E,5E)-5-(4-Methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microbes, leading to cell lysis. In anticancer applications, it induces apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-5-(4-Hydroxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
  • (2E,5E)-5-(4-Chlorobenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
  • (2E,5E)-5-(4-Nitrobenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E,5E)-5-(4-Methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one lies in its methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance its solubility and potentially improve its biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O2S/c1-12-4-3-5-14(10-12)19-18-20-17(21)16(23-18)11-13-6-8-15(22-2)9-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-11+

InChI Key

VDUQRYWGXKAQTC-LFIBNONCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OC)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OC)S2

Origin of Product

United States

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